molecular formula C23H20ClN3OS B11491356 2-(2-{5-[(4-chlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}ethyl)phenol

2-(2-{5-[(4-chlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}ethyl)phenol

Cat. No.: B11491356
M. Wt: 421.9 g/mol
InChI Key: USAGZKFVTHEPMM-UHFFFAOYSA-N
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Description

2-(2-{5-[(4-chlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}ethyl)phenol is a complex organic compound featuring a triazole ring, a phenyl group, and a chlorobenzyl sulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{5-[(4-chlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}ethyl)phenol typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.

    Introduction of the Chlorobenzyl Sulfanyl Group: This step involves the nucleophilic substitution of a chlorobenzyl halide with a thiol group.

    Attachment of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts alkylation reaction.

    Final Coupling: The final step involves coupling the triazole derivative with 2-(2-bromoethyl)phenol under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the phenyl group, potentially leading to hydrogenated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrogenated triazole derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, the compound has shown potential as an antimicrobial and antifungal agent. Its triazole ring is known for its bioactivity, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are being investigated for their potential as anticancer agents. The presence of the triazole ring and the phenyl group contributes to its ability to interact with biological targets.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-(2-{5-[(4-chlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}ethyl)phenol involves its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. The phenyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability. The chlorobenzyl sulfanyl moiety can form covalent bonds with biological macromolecules, leading to the disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-{5-[(4-chlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}ethyl)phenol
  • 2-(2-{5-[(4-chlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}ethyl)aniline
  • 2-(2-{5-[(4-chlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}ethyl)benzamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the phenol group, in particular, enhances its reactivity and potential for forming hydrogen bonds, making it more versatile in various applications compared to its analogs.

Properties

Molecular Formula

C23H20ClN3OS

Molecular Weight

421.9 g/mol

IUPAC Name

2-[2-[5-[(4-chlorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]ethyl]phenol

InChI

InChI=1S/C23H20ClN3OS/c24-19-13-10-17(11-14-19)16-29-23-26-25-22(27(23)20-7-2-1-3-8-20)15-12-18-6-4-5-9-21(18)28/h1-11,13-14,28H,12,15-16H2

InChI Key

USAGZKFVTHEPMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)Cl)CCC4=CC=CC=C4O

Origin of Product

United States

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